

Spectroscopic data for (2-(1H-Pyrazol-1-yl)phenyl)boronic acid

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Compound of Interest

Compound Name: (2-(1H-Pyrazol-1-yl)phenyl)boronic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(2-(1H-Pyrazol-1-yl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid is a bifunctional organic compound of significant interest in contemporary chemical research, particularly within medicinal chemistry and materials science. As a derivative of phenylboronic acid, it is a cornerstone reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for the precise formation of carbon-carbon bonds.[1][2] The incorporation of the pyrazole moiety, a nitrogen-containing heterocycle, introduces a valuable pharmacophore known to modulate the pharmacokinetic and target-binding properties of bioactive molecules. [3]

This guide offers a detailed exploration of the spectroscopic profile of **(2-(1H-Pyrazol-1-yl)phenyl)boronic acid**. As a Senior Application Scientist, the objective is not merely to present data but to provide a causal analysis of the spectroscopic features, grounding the interpretation in the fundamental principles of molecular structure and quantum mechanics. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently replicate and verify these findings.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the pyrazole ring at the ortho-position relative to the boronic acid group creates a distinct electronic and steric environment that is directly reflected in its spectroscopic output. Understanding this structure is paramount to interpreting the data that follows.

Caption: Numbered structure of **(2-(1H-Pyrazol-1-yl)phenyl)boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific connectivity and chemical environment of atoms in a molecule. For this compound, ^1H , ^{13}C , and ^{11}B NMR are all highly informative.

^1H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments. The ortho-substitution pattern results in a complex, yet interpretable, set of signals for the phenyl protons, while the pyrazole protons appear as distinct, well-resolved signals.

Table 1: Representative ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.20	s (broad)	-	B(OH) $_2$
~8.15	d	~2.0	H-3' (Pyrazole)
~7.75	d	~1.5	H-5' (Pyrazole)
~7.60 - 7.50	m	-	H-3, H-6 (Phenyl)
~7.45 - 7.35	m	-	H-4, H-5 (Phenyl)
~6.50	t	~2.0	H-4' (Pyrazole)

Interpretation and Causality:

- B(OH)₂ Protons (~8.20 ppm): The acidic protons of the boronic acid typically appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a classic validation test for exchangeable protons.
- Pyrazole Protons (H-3', H-5', H-4'): The three protons on the pyrazole ring form a characteristic three-spin system.
 - H-3' (~8.15 ppm): This proton is adjacent to the electronegative nitrogen atom (N2') and is thus deshielded, appearing furthest downfield. It shows a small doublet coupling to H-4'.
 - H-5' (~7.75 ppm): This proton is adjacent to the point of attachment to the phenyl ring (N1') and is also deshielded. It appears as a doublet due to coupling with H-4'.
 - H-4' (~6.50 ppm): This proton is situated between two carbons and is the most shielded of the pyrazole protons. It appears as a triplet (or more accurately, a doublet of doublets that looks like a triplet if $J_{3'4'} \approx J_{5'4'}$) due to coupling with both H-3' and H-5'.
- Phenyl Protons (~7.60 - 7.35 ppm): The four protons on the substituted phenyl ring create a complex multiplet pattern. Due to the ortho-substitution, none of the protons are chemically equivalent, leading to overlapping signals that are often difficult to assign without advanced 2D NMR experiments (like COSY and NOESY). The proximity to the electron-withdrawing boronic acid and the pyrazole ring shifts this entire region downfield compared to unsubstituted benzene (7.36 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Table 2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~142.0	C-3' (Pyrazole)
~140.5	C-1 (Phenyl)
~138.0	C-2 (Phenyl)
~134.0	C-6 (Phenyl)
~131.0	C-4 (Phenyl)
~128.5	C-5 (Phenyl)
~127.0	C-3 (Phenyl)
~110.0	C-5' (Pyrazole)
~107.0	C-4' (Pyrazole)
Not Observed	C-B (ipso-C)

Interpretation and Causality:

- Aromatic & Heteroaromatic Carbons:** All carbons in the phenyl and pyrazole rings appear in the typical aromatic region (100-150 ppm). Carbons directly attached to nitrogen (C-3', C-5', C-1, C-2) are shifted downfield due to the electronegativity of the nitrogen atoms.
- Ipso-Carbon (C-B):** The carbon atom directly bonded to the boron is often not observed or appears as a very broad, weak signal.^[4] This is due to quadrupolar relaxation caused by the boron nucleus (^{11}B has a nuclear spin $I = 3/2$), which significantly shortens the relaxation time of the attached carbon, broadening its signal into the baseline. This is a key diagnostic feature for arylboronic acids.

Mass Spectrometry (MS)

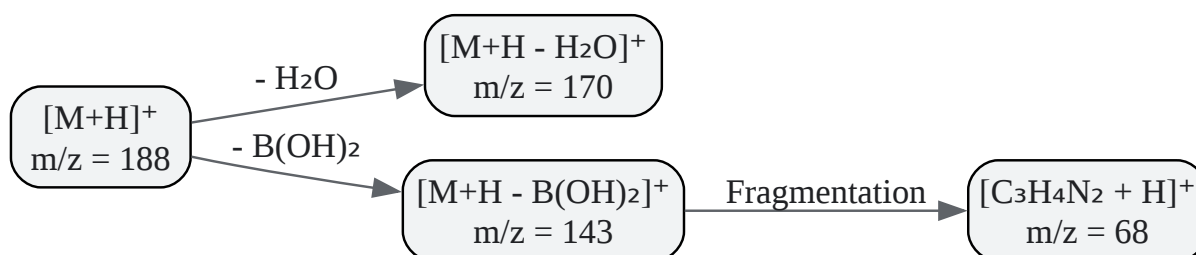
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Table 3: Predicted ESI-MS Fragmentation Data

m/z (Mass/Charge)	Proposed Fragment
188.07	$[M+H]^+$ (Protonated Molecular Ion)
170.06	$[M+H - H_2O]^+$ (Loss of water)
143.07	$[M+H - B(OH)_2]^+$ (Loss of boronic acid)
116.05	$[C_7H_6N]^+$ (Fragment from phenyl cleavage)
68.05	$[C_3H_4N_2]^+$ (Protonated Pyrazole)

Interpretation and Fragmentation Pathway:

The molecular formula $C_9H_9BN_2O_2$ gives a monoisotopic mass of 187.99 Da. In Electrospray Ionization (ESI) positive mode, the protonated molecular ion $[M+H]^+$ is expected at m/z 188. The molecule undergoes characteristic fragmentation events.



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Caption: Proposed ESI-MS fragmentation pathway.

- **Loss of Water:** A common initial fragmentation for boronic acids is the loss of a water molecule (18 Da) from the $B(OH)_2$ group to form a boroxine-like species, resulting in a peak at m/z 170.
- **Cleavage of the C-B Bond:** The most significant fragmentation is often the cleavage of the carbon-boron bond, leading to the loss of the $B(OH)_2$ radical (45 Da), generating a major fragment ion at m/z 143. This ion corresponds to the 1-phenylpyrazole cation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within the molecule.

Table 4: Key IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibrational Mode	Intensity
3600 - 3200	O-H Stretch (Boronic Acid)	Broad, Strong
3150 - 3000	Aromatic C-H Stretch	Medium
1610 - 1580	C=C Aromatic Ring Stretch	Medium
1550 - 1500	C=N Pyrazole Ring Stretch	Medium
1380 - 1320	B-O Stretch	Strong
~750	C-H Out-of-plane bend (ortho-disubstituted)	Strong

Interpretation and Causality:

- O-H Stretch (3600-3200 cm⁻¹): The most prominent feature is a very broad and strong absorption in this region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid functional group.^{[5][6]} Its breadth is a direct result of intermolecular hydrogen bonding in the solid state.
- B-O Stretch (1380-1320 cm⁻¹): A strong, sharp absorption corresponding to the boron-oxygen single bond stretch is a key diagnostic peak for boronic acids.^[7]
- Aromatic Vibrations: The spectrum will show several medium-intensity peaks for C=C and C=N stretching within the phenyl and pyrazole rings. A strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending for 1,2-(ortho)-disubstituted benzene rings, providing confirmatory evidence for the substitution pattern.

Experimental Protocols: A Self-Validating Approach

The integrity of spectroscopic data is underpinned by meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible data.

Synthesis Overview: Suzuki-Miyaura Coupling

A reliable method for preparing the title compound involves a palladium-catalyzed Suzuki-Miyaura coupling reaction.^[2]

- **Reactants:** 2-Bromophenylboronic acid and 1H-pyrazole.
- **Catalyst System:** A palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).
- **Base and Solvent:** A suitable base (e.g., K₃PO₄) in an organic solvent (e.g., toluene/water mixture).
- **Procedure:** The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete (monitored by TLC or LC-MS).
- **Work-up and Purification:** The product is extracted, and the crude material is purified, typically by column chromatography or recrystallization, to yield the final white to off-white solid product.

NMR Data Acquisition

- **Sample Preparation:** Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity and ability to observe the acidic B(OH)₂ protons). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
- **Instrument Setup:** Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
- **¹H NMR Acquisition:** Acquire the spectrum with a standard pulse sequence. A spectral width of ~12 ppm, centered around 6 ppm, is appropriate. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Use a standard proton-decoupled pulse sequence. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially to observe the weak C-B signal.

Mass Spectrometry (ESI-MS) Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
- **Instrumentation:** Use an ESI-MS instrument (e.g., Q-TOF or Orbitrap for high resolution).
- **Analysis:** Infuse the sample solution directly or via LC injection into the ESI source. Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For positive mode, typical source parameters would be a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

Infrared (FT-IR) Spectroscopy Analysis

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This is the most common and convenient method.
- **Sample Preparation (KBr Pellet):** Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- **Acquisition:** Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment. Collect a background spectrum of the empty accessory first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

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